molecular formula C6H14O12P2 B1614674 [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 34693-23-7

[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1614674
CAS No.: 34693-23-7
M. Wt: 340.12 g/mol
InChI Key: RNBGYGVWRKECFJ-ZXXMMSQZSA-N
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Description

Alpha-D-fructofuranose 1,6-bisphosphate is a D-fructofuranose 1,6-bisphosphate with an alpha-configuration at the anomeric position. It is functionally related to an alpha-D-fructofuranose. It is a conjugate acid of an alpha-D-fructofuranose 1,6-bisphosphate(4-).
Fructose 1,6-bisphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

CAS No.

34693-23-7

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1

InChI Key

RNBGYGVWRKECFJ-ZXXMMSQZSA-N

SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Key on ui other cas no.

488-69-7
34693-23-7

Synonyms

fructose 1,6-bisphosphate
fructose 1,6-diphosphate
fructose-1,6-diphosphate
fructose-1,6-diphosphate magnesium salt
fructose-1,6-diphosphate, (alpha-D)-isomer
fructose-1,6-diphosphate, (beta-D)-isomer
fructose-1,6-diphosphate, (L)-isomer
fructose-1,6-diphosphate, 2-(18)O-labeled
fructose-1,6-diphosphate, barium (1:2) salt
fructose-1,6-diphosphate, calcium (1:2) salt
fructose-1,6-diphosphate, calcium salt
fructose-1,6-diphosphate, disodium salt
fructose-1,6-diphosphate, monosodium salt
fructose-1,6-diphosphate, sodium salt, monohydrate
fructose-1,6-diphosphate, tetrapotassium salt
fructose-1,6-diphosphate, tetrasodium salt
fructose-1,6-diphosphate, trisodium salt
Sr-FDP
strontium fructose 1,6-diphosphate
strontium fructose-1,6-diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 4
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 5
Reactant of Route 5
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
Reactant of Route 6
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

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